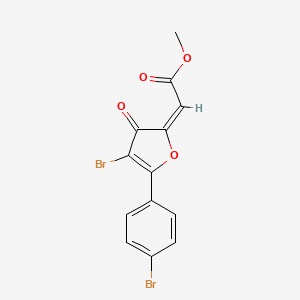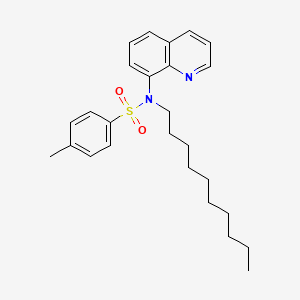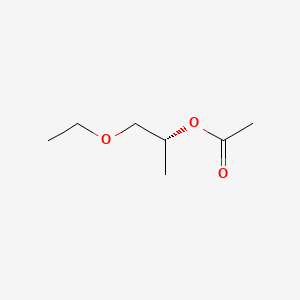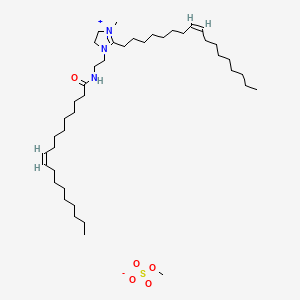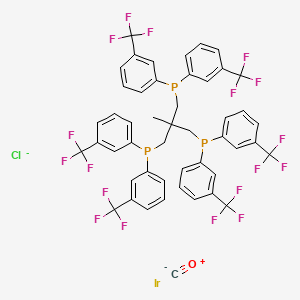
2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BZM-055 is an iodinated radiotracer candidate primarily used for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. It is designed to study the pharmacokinetics and organ distribution of FTY720 (fingolimod), a sphingosine 1-phosphate receptor modulator used in the treatment of multiple sclerosis . The molecular formula of BZM-055 is C19H32INO2, and it has a molecular weight of 433.3674 .
Preparation Methods
The synthesis of BZM-055 involves the iodination of a precursor compound. The synthetic route typically includes the following steps:
Iodination: The precursor compound undergoes iodination using iodine or an iodine-containing reagent.
Purification: The iodinated product is purified using chromatographic techniques to obtain BZM-055 in high purity.
Chemical Reactions Analysis
BZM-055 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: BZM-055 can undergo substitution reactions where the iodine atom is replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BZM-055 has several scientific research applications, including:
Mechanism of Action
BZM-055 exerts its effects by mimicking the pharmacokinetics and organ distribution of FTY720. It binds to sphingosine 1-phosphate receptors, similar to FTY720, and accumulates in myelin sheaths. This allows for the imaging of myelin and the study of FTY720 distribution in the brain .
Comparison with Similar Compounds
BZM-055 is compared with other radiotracers and sphingosine 1-phosphate receptor modulators. Similar compounds include:
FTY720 (Fingolimod): The parent compound used in the treatment of multiple sclerosis.
AML629: Another radiotracer with similar pharmacokinetics but different distribution profiles.
BZM-055 is unique due to its specific design for imaging myelin and studying the distribution of FTY720, making it a valuable tool in neurological research .
Properties
CAS No. |
1304017-22-8 |
|---|---|
Molecular Formula |
C19H32INO2 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-amino-2-[2-(2-iodo-4-octylphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C19H32INO2/c1-2-3-4-5-6-7-8-16-9-10-17(18(20)13-16)11-12-19(21,14-22)15-23/h9-10,13,22-23H,2-8,11-12,14-15,21H2,1H3 |
InChI Key |
LNVLCQRKQAINNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)CCC(CO)(CO)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


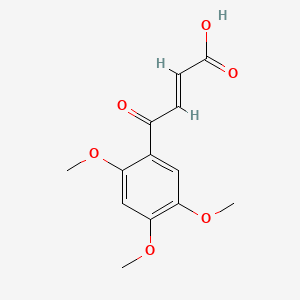
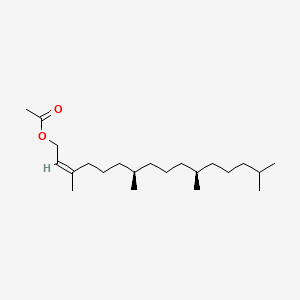
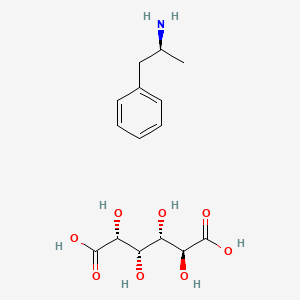
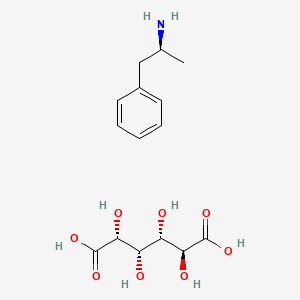
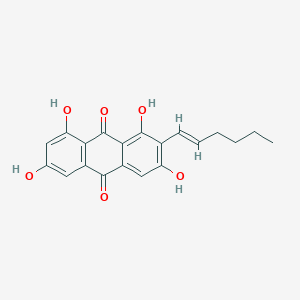

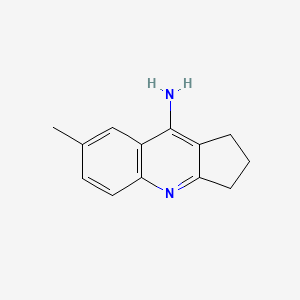
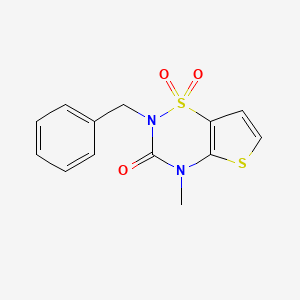
![sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate](/img/structure/B12740112.png)
